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Introduction and Chemical Identification

Isobutyl salicylate (CAS 87-19-4) is an organic ester compound belonging to the class of o-

hydroxybenzoic acid esters, which are benzoic acid esters where the benzene ring is ortho-substituted with

a hydroxy group. This compound is commonly utilized in the fragrance and cosmetic industry as an

emollient and flavoring agent, contributing clover, floral, and bitter tasting notes to products [1]. Chemically,

it is described as 2-methylpropyl 2-hydroxybenzoate with the molecular formula C₁₁H₁₄O₃ and a

monoisotopic molecular weight of 194.094294314 Da [1]. The compound's structure consists of a salicylic

acid moiety esterified with an isobutyl alcohol group, creating a molecule with moderate lipophilicity that

facilitates its penetration through biological membranes.

From a regulatory perspective, Isobutyl salicylate is recognized by the Flavor and Extract Manufacturers

Association (FEMA 2213) and has been reviewed for safety in fragrance applications [1]. Its use spans

multiple consumer product categories, including lotions, creams, perfumes, and cosmetic formulations,

where it functions both as a fragrance component and a solvent. The compound's physicochemical

properties, including its relatively low water solubility and moderate logP value, make it particularly

suitable for topical applications where sustained release is desired. Understanding these fundamental

chemical characteristics provides the foundation for its identification and quantification in complex

biological matrices using advanced analytical techniques.
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Molecular Characteristics and Properties

Table 1: Fundamental Molecular Characteristics of Isobutyl Salicylate

Property Value Source/Method

CAS Registry Number 87-19-4 Chemical Abstracts

IUPAC Name 2-methylpropyl 2-hydroxybenzoate IUPAC Nomenclature

Molecular Formula C₁₁H₁₄O₃ Elemental Analysis

Average Molecular Weight 194.2271 g/mol Mass Spectrometry

Monoisotopic Mass 194.094294314 Da High-Resolution MS

Chemical Class o-Hydroxybenzoic acid esters Structural Classification

Table 2: Experimental Physicochemical Properties of Isobutyl Salicylate

Property Value Experimental Conditions

Physical State Liquid Room Temperature

Boiling Point 142-143°C at 20 mmHg

Melting Point -6°C Differential Scanning Calorimetry

Density 1.07 g/cm³ at 25°C

Water Solubility 0.54 g/L ALOGPS Prediction

logP 3.32 ALOGPS Prediction

pKa (Strongest Acidic) 9.72 Computational Prediction
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The structural features of Isobutyl salicylate include a phenolic hydroxyl group (pKa ≈ 9.72) that remains

largely undissociated at physiological pH, and an ester bond that serves as the primary site for enzymatic

hydrolysis in biological systems [1]. The compound's partition coefficient (logP = 3.32) indicates moderate

lipophilicity, which influences its distribution in biological systems and its ability to cross cellular

membranes. The hydrogen bond donor count (1) and hydrogen bond acceptor count (2) further define its

potential for molecular interactions, while the rotatable bond count (4) contributes to its conformational

flexibility. These molecular properties collectively determine the compound's behavior in analytical systems

and its biotransformation in biological organisms, providing critical parameters for method development in

metabolite identification studies.

Analytical Methods for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry has become the cornerstone of modern metabolomics for untargeted

analysis and metabolite identification [2]. The identification of Isobutyl salicylate and its metabolites

typically employs UPLC-QTOF/MS (Ultra Performance Liquid Chromatography coupled to Quadrupole

Time-of-Flight Mass Spectrometry) with electrospray ionization (ESI) in both positive and negative ion

modes. For optimal detection, the following instrument parameters are recommended: capillary voltage of

3.0 kV, cone voltage of 25 V, desolvation temperature of 300°C, and a mass range of 50-1000 m/z [2]. The

high mass accuracy (<5 ppm) provided by QTOF instruments is crucial for distinguishing Isobutyl

salicylate from other isobaric compounds in complex biological samples.

The fragmentation pattern of Isobutyl salicylate exhibits characteristic ions that aid in its identification. In

positive ion mode, the protonated molecule [M+H]⁺ at m/z 195.1025 is typically observed, with major

fragment ions resulting from the loss of the isobutyl group (C₄H₈) yielding m/z 139.0390, and subsequent

decarboxylation producing m/z 95.0491 [1]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z

193.0863 is common, with fragments arising from cleavage of the ester bond. These diagnostic fragments

provide structural information that confirms the identity of the parent compound and its metabolic products.

For confident identification, the observed mass accuracy, isotopic pattern, and fragmentation spectrum

should all be consistent with the theoretical values for Isobutyl salicylate.
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Chromatographic Separation and Sample Preparation

Liquid chromatographic separation prior to mass spectrometric analysis is essential for resolving Isobutyl

salicylate from matrix components in biological samples. A reversed-phase BEH C8 column (2.1 × 100

mm, 1.7 μm) with a water-acetonitrile gradient containing 0.1% formic acid has been successfully employed

for similar compounds [2]. The recommended gradient starts at 1% acetonitrile, increasing to 90% over 13

minutes at a flow rate of 2 mL/min, with column temperature maintained at 40°C. Under these conditions,

Isobutyl salicylate typically elutes between 8-10 minutes, depending on the specific instrumentation and

matrix.

Table 3: Mass Spectrometric Conditions for Isobutyl Salicylate Analysis

Parameter Setting Purpose

Ionization Mode ESI Positive/Negative Comprehensive detection

Capillary Voltage 3.0 kV Optimal ion formation

Cone Voltage 25 V Controlled fragmentation

Desolvation Temperature 300°C Efficient solvent removal

Desolvation Gas Flow 500 L/h Enhanced desolvation

Source Temperature 110°C Ionization stability

Mass Range 50-1000 m/z Broad metabolite coverage

Collision Energy 5-30 eV Fragment ion generation

For sample preparation from urine matrices, a protein precipitation protocol using acetonitrile (1:4

sample:acetonitrile ratio) followed by vortexing and centrifugation at 10,000 rpm for 10 minutes at 4°C has

proven effective [2]. The supernatant is then dried under nitrogen or lyophilization and reconstituted in

water-acetonitrile (4:1) prior to analysis. For tissue samples or cellular extracts, liquid-liquid extraction

with ethyl acetate or methyl tert-butyl ether provides efficient extraction of Isobutyl salicylate and its
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metabolites. Quality control samples should be prepared by pooling small aliquots from all samples to

monitor instrument performance throughout the analysis sequence.

Metabolic Pathways and Bioinformatics Analysis

Biotransformation Pathways

Isobutyl salicylate undergoes predominant biotransformation via enzymatic hydrolysis to yield salicylic

acid and isobutyl alcohol as primary metabolites [3]. This hydrolysis is primarily mediated by

carboxylesterase enzymes present in liver tissues and other organs. Recent research using human liver S9

fractions has demonstrated that salicylate esters with less bulky alcohol moieties, such as Isobutyl

salicylate, generally exhibit higher in vitro intrinsic clearance (CLint, in vitro) values compared to more

sterically hindered derivatives [3]. The rate of this metabolic conversion is influenced by the compound's

lipophilicity, with lower LogP values generally correlating with higher clearance rates.

The resulting salicylic acid can subsequently undergo multiple conjugation reactions, including

glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide, as well as glycine

conjugation to form salicyluric acid [3]. These phase II metabolites are predominantly excreted in urine. A

smaller fraction of salicylic acid may undergo oxidative metabolism via cytochrome P450 enzymes to form

2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). The isobutyl alcohol generated

from hydrolysis undergoes further oxidation to isobutyraldehyde and then to isobutyric acid, which can enter

the valine metabolic pathway or be conjugated with glycine before excretion.

Metabolic Pathway Mapping

The following diagram illustrates the complete metabolic pathway of Isobutyl salicylate, incorporating both

the primary hydrolysis and subsequent metabolic fates of the resulting products:
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Isobutyl Salicylate Metabolic Pathway
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Isobutyl Salicylate metabolic pathway showing hydrolysis and subsequent transformations.

In Vitro to In Vivo Extrapolation (IVIVE)

The translation of in vitro metabolic data to in vivo relevance requires sophisticated modeling approaches

[3]. High-Throughput Pharmacokinetic (HTPK) models have been successfully applied to extrapolate in

vitro intrinsic clearance values (CLint, in vitro) to human in vivo clearance and half-life values for salicylate

esters [3]. These models incorporate physiologically based pharmacokinetic parameters including hepatic

blood flow, plasma protein binding, and microsomal or S9 protein binding to predict in vivo

pharmacokinetics.
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The metabolism factor—defined as the percentage of substance metabolized to salicylic acid in 24 hours in

vivo—can be derived from the predicted half-life using these models [3]. For Isobutyl salicylate, this factor

is critical for aggregate exposure assessment when multiple salicylate esters are present in cosmetic

products. Research has demonstrated that in vitro data input generally provides more conservative (higher)

metabolism factors compared to those derived using solely in silico parameters, suggesting the importance of

experimental verification for accurate risk assessment [3].

Biological Activity and Research Applications

Endocrine-Disrupting Potential

Isobutyl salicylate belongs to a class of alkyl salicylates that have been investigated for potential

endocrine-disrupting effects. Recent studies have examined the inhibitory effects of various salicylate

esters on human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1), a key enzyme in steroid

hormone biosynthesis [4]. This enzyme catalyzes the conversion of pregnenolone to progesterone, essential

for maintaining pregnancy. The inhibition of h3β-HSD1 can potentially disrupt placental steroidogenesis,

leading to altered hormone levels that may affect pregnancy outcomes.

The inhibitory potency of salicylate esters on h3β-HSD1 appears to be influenced by the length and

branching of the carbon chain in the alcohol moiety [4]. In enzymatic assays, Isobutyl salicylate

demonstrated moderate inhibition of h3β-HSD1, with an IC₅₀ value that places it in the mid-range of

potency compared to other alkyl salicylates. The inhibition kinetics suggest a mixed-type inhibition pattern,

indicating that Isobutyl salicylate can bind to both the enzyme and the enzyme-substrate complex. This

inhibitory effect exhibits species-specific sensitivity, with human placental 3β-HSD1 generally showing

greater sensitivity to inhibition compared to the rat homolog [4].

Research Implications and Regulatory Considerations

The biological activities of Isobutyl salicylate have important implications for its use in consumer products

and its safety assessment. As a potential endocrine-disrupting chemical, even at relatively low

concentrations, there is a need for careful evaluation of exposure levels, particularly in populations with
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increased susceptibility such as pregnant women [4]. The dose-response relationship for h3β-HSD1

inhibition suggests a threshold effect, which could inform the establishment of safe exposure limits.

From a regulatory perspective, the metabolism factor derived from IVIVE approaches provides a

scientifically robust basis for aggregate exposure assessment to salicylic acid from multiple salicylate

esters in cosmetic products [3]. This is particularly relevant given that not all salicylate esters contribute

equally to systemic salicylic acid exposure due to differences in their metabolic rates and extents. The

implementation of metabolism-adjusted factors in safety assessments represents a more refined approach

compared to the traditional assumption of complete conversion, leading to more accurate risk

characterization.

Computational Approaches and Network Analysis

Bioinformatics Tools for Metabolite Identification

The identification of Isobutyl salicylate in untargeted metabolomics studies can be enhanced through

bioinformatics approaches that leverage the collective power of metabolic pathways and networks.

Innovative tools such as Mummichog and Metabolome Searcher enable prediction of functional activity

directly from spectral feature tables without a priori metabolite identification [5] [6]. These algorithms

address the critical bottleneck in metabolomics—the identification of metabolites—by bypassing the need

for upfront identification through leveraging the organization of metabolic networks.

The Mummichog algorithm operates on the principle that if a list of significant spectral features reflects

biological activity, the true metabolites they represent should show enrichment in local structures of the

metabolic network, while false matches distribute randomly [5]. This approach allows researchers to predict

network activity directly from mass spectrometry data, significantly accelerating the discovery process.

Similarly, Metabolome Searcher facilitates putative compound identification by restricting possible

matches to those encoded in an organism's genome, effectively reducing false positives by excluding

metabolically impossible compounds [6].

Workflow for Untargeted Metabolomics
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The following diagram illustrates the integrated computational workflow for identifying Isobutyl salicylate

and determining its biological context in untargeted metabolomics studies:

Computational Metabolomics Workflow
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Computational workflow for metabolite identification and pathway analysis in untargeted metabolomics.

Advanced Computational Methods

For comprehensive structural characterization, in silico prediction tools can generate theoretical

fragmentation spectra that can be compared with experimental data. These tools use fragmentation rule

databases and machine learning algorithms to predict the most likely fragmentation pathways for a given

structure. When applied to Isobutyl salicylate, these tools accurately predict the characteristic fragments

observed in experimental spectra, providing additional confidence in identification.

Multivariate statistical analysis including Principal Component Analysis (PCA) and Orthogonal

Projections to Latent Structures Discriminant Analysis (OPLS-DA) are essential for detecting Isobutyl

salicylate as a potential biomarker in case-control studies [2]. These methods help identify subtle differences

in metabolic profiles that might be obscured by biological variability. The Variable Importance in

Projection (VIP) metric derived from OPLS-DA models helps prioritize Isobutyl salicylate and its

metabolites for further investigation when they show significant alterations between experimental groups.

Conclusion
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The comprehensive identification and characterization of Isobutyl salicylate in biological systems requires

an integrated analytical approach combining high-resolution mass spectrometry, chromatographic

separation, computational prediction, and pathway analysis. The compound's moderate lipophilicity and

ester functionality dictate its metabolic fate, primarily through hydrolysis to salicylic acid and isobutyl

alcohol, followed by various conjugation and oxidation reactions. The recent identification of its potential to

inhibit placental 3β-HSD1 highlights the importance of considering endocrine-disrupting effects in safety

assessments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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